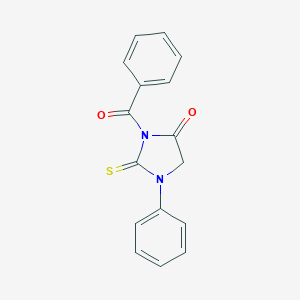![molecular formula C15H14N2O3S B246241 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B246241.png)
1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole, also known as ESI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole involves its ability to inhibit the activity of protein kinases, which are enzymes that play a crucial role in various cellular processes. 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole binds to the ATP-binding site of protein kinases and prevents the transfer of phosphate groups to downstream targets, thereby inhibiting their activity.
Biochemical and Physiological Effects
1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole inhibits the activity of several protein kinases, including JNK1, JNK2, and IKK. In vivo studies have shown that 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole has anti-inflammatory and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole in lab experiments is its ability to selectively inhibit the activity of protein kinases. This makes it a valuable tool for studying the role of protein kinases in various cellular processes. However, one limitation of using 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole in lab experiments is its potential toxicity. Careful consideration should be taken when using 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole in experiments involving live cells or animals.
Zukünftige Richtungen
There are several future directions for the study of 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole. One potential direction is the development of more selective inhibitors of protein kinases. Another direction is the investigation of the potential use of 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole in the treatment of various diseases, including cancer and inflammatory disorders. Additionally, the use of 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole in combination with other drugs or therapies should be explored to determine its potential synergistic effects.
Synthesemethoden
The synthesis of 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole involves the reaction of 4-ethoxynaphthalene-1-sulfonyl chloride with imidazole in the presence of a base. The resulting product is a white crystalline solid that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole has been extensively studied for its potential applications in various scientific fields. In the field of medicinal chemistry, 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole has been shown to possess anti-inflammatory and anti-cancer properties. It has also been studied for its potential use as an inhibitor of protein kinases, which are involved in various cellular processes.
Eigenschaften
Molekularformel |
C15H14N2O3S |
|---|---|
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
1-(4-ethoxynaphthalen-1-yl)sulfonylimidazole |
InChI |
InChI=1S/C15H14N2O3S/c1-2-20-14-7-8-15(13-6-4-3-5-12(13)14)21(18,19)17-10-9-16-11-17/h3-11H,2H2,1H3 |
InChI-Schlüssel |
YRUDPGXGIZDMNP-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3C=CN=C3 |
Kanonische SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3C=CN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[4-(4-ethylpiperazin-1-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B246161.png)




![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B246173.png)
![N-[2-(4-Methoxy-phenyl)-6-methyl-2H-benzotriazol-5-yl]-nicotinamide](/img/structure/B246174.png)
![1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B246178.png)



![3-methyl-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B246188.png)